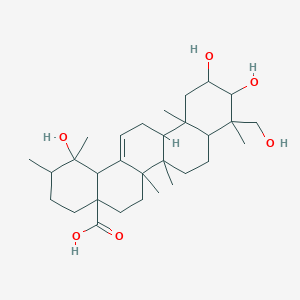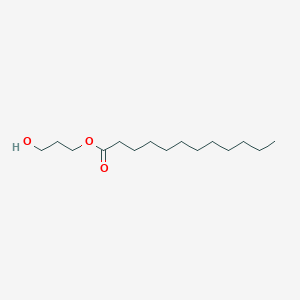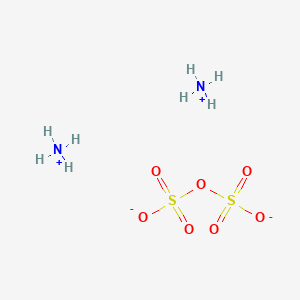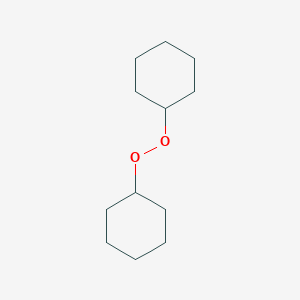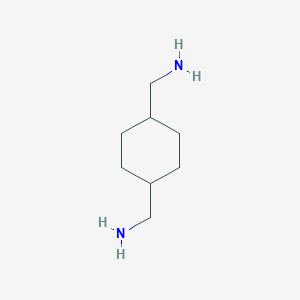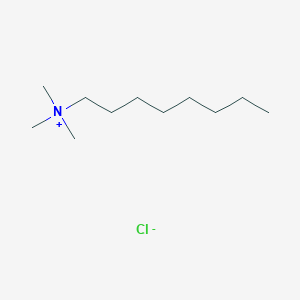![molecular formula C21H21NO B157828 Methanol, [p-(dimethylamino)phenyl]diphenyl- CAS No. 1719-05-7](/img/structure/B157828.png)
Methanol, [p-(dimethylamino)phenyl]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, [p-(dimethylamino)phenyl]diphenyl-, also known as 4-(dimethylamino)benzhydrol, is an organic compound with the molecular formula C21H21NO. This compound is characterized by the presence of a benzhydrol moiety substituted with a dimethylamino group at the para position. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, [p-(dimethylamino)phenyl]diphenyl- can be achieved through several synthetic routes. One common method involves the reduction of 4-(dimethylamino)benzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of Methanol, [p-(dimethylamino)phenyl]diphenyl- may involve the use of catalytic hydrogenation of 4-(dimethylamino)benzophenone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methanol, [p-(dimethylamino)phenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(dimethylamino)benzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ethanol or THF.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(dimethylamino)benzophenone.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methanol, [p-(dimethylamino)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Methanol, [p-(dimethylamino)phenyl]diphenyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the benzhydrol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methanol, [p-(dimethylamino)phenyl]diphenyl- can be compared with other similar compounds such as:
4-(dimethylamino)benzophenone: This compound is a precursor in the synthesis of Methanol, [p-(dimethylamino)phenyl]diphenyl- and shares similar chemical properties.
4-(dimethylamino)benzoic acid: This compound has a similar dimethylamino group but differs in its carboxylic acid functionality, leading to different chemical reactivity and applications.
4-(dimethylamino)benzaldehyde: This compound contains an aldehyde group instead of the benzhydrol moiety, resulting in distinct chemical behavior and uses.
The uniqueness of Methanol, [p-(dimethylamino)phenyl]diphenyl- lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
1719-05-7 |
|---|---|
Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-13-19(14-16-20)21(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,23H,1-2H3 |
InChI Key |
RINGMELOOTUDIA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
melting_point |
greater than 572 °F (NTP, 1992) |
Key on ui other cas no. |
1719-05-7 |
physical_description |
D&c orange 5 zirconium lake is an orange powder. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)

